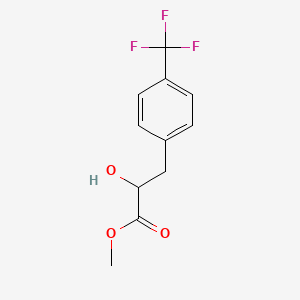
Methyl 2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD21600425 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of MFCD21600425 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Reaction: The starting materials undergo a series of reactions, often involving catalysts and specific temperature conditions.
Intermediate Formation: The intermediate compounds are formed through processes such as condensation or cyclization.
Final Product: The final product, MFCD21600425, is obtained after purification steps like crystallization or distillation.
Industrial production methods for MFCD21600425 are designed to maximize yield and purity. These methods often involve large-scale reactors and continuous monitoring of reaction conditions to ensure consistency and quality.
Análisis De Reacciones Químicas
MFCD21600425 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and temperature control to optimize reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
MFCD21600425 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition or activation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: MFCD21600425 is used in the production of specialty chemicals and materials, contributing to advancements in manufacturing processes.
Mecanismo De Acción
The mechanism of action of MFCD21600425 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets, altering their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular functions, which are the basis for its potential therapeutic applications.
Propiedades
Fórmula molecular |
C11H11F3O3 |
|---|---|
Peso molecular |
248.20 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C11H11F3O3/c1-17-10(16)9(15)6-7-2-4-8(5-3-7)11(12,13)14/h2-5,9,15H,6H2,1H3 |
Clave InChI |
BBNUMQNPRNCXPV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-Methyl-2-[4-(trifluoromethoxy)phenyl]oxazole-4-carboxylate](/img/structure/B13681879.png)
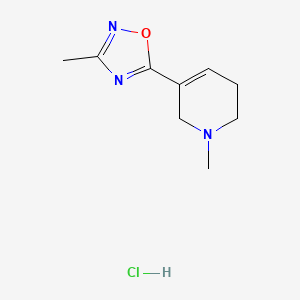

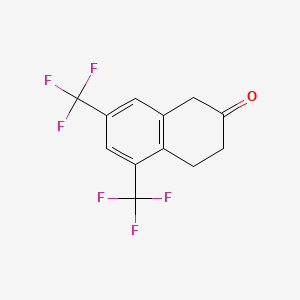
![2-Amino-1-[2-(trifluoromethyl)phenyl]-1-propanone Hydrochloride](/img/structure/B13681900.png)


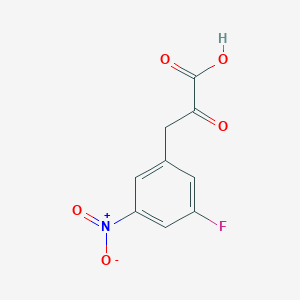
![Ethyl 2-[4-(6-Chloro-2-pyridyl)-1-piperidyl]acetate](/img/structure/B13681923.png)
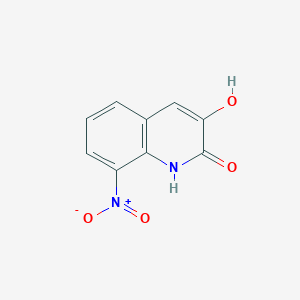
![4-Hydroxy-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide](/img/structure/B13681932.png)
![2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B13681933.png)
![1-Chloroimidazo[1,5-a]pyridin-7-amine](/img/structure/B13681943.png)
![[5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13681948.png)
